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Compound of Interest

Compound Name: Ruzinurad

Cat. No.: B3181943

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two selective uric acid transporter 1
(URAT1) inhibitors: Ruzinurad and Lesinurad. Both drugs are designed to treat hyperuricemia,
a key factor in the development of gout, by increasing the renal excretion of uric acid. This
document summarizes their performance based on available clinical trial data, outlines the
experimental protocols of key studies, and visualizes their mechanism of action and
experimental workflows.

Executive Summary

Ruzinurad and Lesinurad are both selective inhibitors of URAT1, a critical transporter
responsible for the reabsorption of uric acid in the kidneys. By blocking URAT1, these drugs
promote the excretion of uric acid, thereby lowering serum uric acid (sUA) levels. Lesinurad,
which also inhibits Organic Anion Transporter 4 (OAT4), was approved for use in combination
with a xanthine oxidase inhibitor (XOI) but has since been discontinued in the United States
and Europe for commercial reasons. Ruzinurad is a newer agent in development that has
shown promising results in clinical trials, including a completed phase 3 study. This guide offers
a comparative analysis of their efficacy and safety profiles based on the latest available data.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials of Ruzinurad and
Lesinurad. It is important to note that a direct head-to-head clinical trial has not been
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conducted. The data presented here is from separate clinical trial programs.

Efficacy Data

Table 1: Proportion of Patients Achieving Target Serum Uric Acid (SUA) Levels
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% of Patients

. . Patient Primary .
Drug Regimen  Trial . : Reaching
Population Endpoint
Target sUA
Gout patients sUA < 360
Ruzinurad 5 mg Phase 2 (12 with inadequate pmol/L (< 6 £3 19
. 0
+ Febuxostat weeks)[1][2][3] response to mg/dL) at Week
febuxostat 12
Gout patients sUA < 360
Ruzinurad 10 mg  Phase 2 (12 with inadequate pmol/L (£ 6 £6.99¢
. 0
+ Febuxostat weeks)[1][2][3] response to mg/dL) at Week
febuxostat 12
Gout patients sUA < 360
Placebo + Phase 2 (12 with inadequate pmol/L (£ 6 13.79%
. 0
Febuxostat weeks)[2] response to mg/dL) at Week
febuxostat 12
Gout patients
_ CLEAR 1 (Phase o
Lesinurad 200 with inadequate sUA < 6.0 mg/dL
) 3, 6 months)[4] 54.2%
mg + Allopurinol 5] response to at Month 6
allopurinol
Gout patients
Lesinurad 400 CLEAR 1 (Phase with inadequate sUA < 6.0 mg/dL £9 204
. 0
mg + Allopurinol 3, 6 months)[5] response to at Month 6
allopurinol
Gout patients
Placebo + CLEAR 1 (Phase  with inadequate sUA < 6.0 mg/dL 7 9%
. 0
Allopurinol 3, 6 months)[5] response to at Month 6
allopurinol
Gout patients
) CLEAR 2 (Phase o
Lesinurad 200 with inadequate SUA < 6.0 mg/dL
] 3, 6 months)[4] 55.4%
mg + Allopurinol 61171 response to at Month 6
allopurinol
Lesinurad 400 CLEAR 2 (Phase  Gout patients sUA<6.0mg/dL  66.5%
mg + Allopurinol 3, 6 months)[6] with inadequate at Month 6
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[7]

response to

allopurinol

Placebo +

Allopurinol

CLEAR 2 (Phase
3, 6 months)[6]

[7]

Gout patients
with inadequate
response to

allopurinol

sUA < 6.0 mg/dL
at Month 6

23.3%

Lesinurad 200
mg + Febuxostat

CRYSTAL
(Phase 3, 6
months)[4][8]

Tophaceous gout

patients

SUA < 5.0 mg/dL
at Month 6

Not statistically
significant vs.
placebo at month
6, but significant

at other time

points
_ CRYSTAL
Lesinurad 400 Tophaceous gout  sUA < 5.0 mg/dL
(Phase 3, 6 ) 76.1%
mg + Febuxostat patients at Month 6
months)[8]
CRYSTAL
Placebo + Tophaceous gout  sUA < 5.0 mg/dL
(Phase 3, 6 ) 46.8%
Febuxostat patients at Month 6
months)[8]

Note: A phase 3 trial of Ruzinurad (NCT04956432) has been completed and reportedly
demonstrated a superior sUA lowering effect over allopurinol.[9][10][11][12] Detailed results are
anticipated to be presented at EULAR 2025.[11]

Safety Data

Table 2: Summary of Treatment-Emergent Adverse Events (TEAES)
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Most ] Renal-
Drug . Overall Serious
) Trial Common related
Regimen TEAESs (%) TEAESs (%)
TEAES TEAES (%)
Ruzinurad 5
Phase 2 (12 Gout flares N N
mg + 87.8% Not specified Not specified
weeks)[2] (49.0%)
Febuxostat
Ruzinurad 10
Phase 2 (12 Gout flares - -
mg + 74.5% Not specified Not specified
weeks)[2] (39.2%)
Febuxostat
Placebo + Phase 2 (12 Gout flares N N
80.4% Not specified Not specified
Febuxostat weeks)[2] (45.1%)
Upper Higher
) respiratory incidence of
Lesinurad
CLEAR 1 &2 Comparable tract Comparable serum
200 mg + o .
i (Pooled) to placebo infection, to placebo creatinine
Allopurinol ) .
nasopharyngi elevations vs.
tis, back pain placebo
Serum
) ) creatinine
Lesinurad Nasopharyngi )
CRYSTAL (12 _ _ N elevations
200 mg + 82.1% tis, arthralgia,  Not specified
months)[8] ) >1.5x
Febuxostat hypertension )
baseline
occurred
Generally Generally Lower
lower than ) lower than incidence of
Placebo + CLEAR 1 & ] Varied by ]
active active serum
XOl 2, CRYSTAL study o
treatment treatment creatinine
arms arms elevations

Experimental Protocols

Below are the methodologies for the key clinical trials cited in this guide.
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Ruzinurad: Phase 2 Combination with Febuxostat
(NCT05513976)[1][3]

o Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study.[1]

o Patient Population: Adult patients with gout and a fasting sUA of 2390 pumol/L despite being
on a stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.[1]

 Intervention: Patients were randomized (1:1:1) to receive oral, once-daily treatment with
either Ruzinurad 5 mg, Ruzinurad 10 mg, or placebo, in combination with their ongoing
febuxostat dose. Ruzinurad administration started at a low dose of 1 mg/day and was
gradually up-titrated.[1]

e Primary Endpoint: The proportion of patients achieving a sUA level of <360 pumol/L at Week
12.[1]

o Key Secondary Endpoints: Proportion of patients achieving sUA <300 pmol/L at Week 12.[2]

o Safety Assessments: Monitoring and recording of all treatment-emergent adverse events
(TEAES), serious adverse events (SAESs), and clinical laboratory data.[2]

Lesinurad: CLEAR 1 (NCT01510158) and CLEAR 2
(NCT01493531) Phase 3 Trials[5][13][14]

o Study Design: Two replicate, 12-month, multicenter, randomized, double-blind, placebo-
controlled studies.[5][13]

» Patient Population: Gout patients aged 18-85 years on a stable allopurinol dose of =300 mg
(or 2200 mg for moderate renal impairment) with a sSUA =6.5 mg/dL and a history of =2 gout
flares in the prior 12 months.[5][13]

 Intervention: Patients were randomized to receive Lesinurad (200 mg or 400 mg) or placebo
once daily, in addition to their ongoing allopurinol therapy.[13]

e Primary Endpoint: The proportion of subjects achieving a target sUA of <6.0 mg/dL by Month
6.[5][13]
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o Key Secondary Endpoints: Mean gout flare rate requiring treatment from Month 6 to 12, and
the proportion of subjects with complete resolution of at least one target tophus by Month 12.

[5]16]

o Safety Assessments: Included monitoring of TEAEs, SAES, and laboratory data, with a
particular focus on renal and cardiovascular events.[14]

Lesinurad: CRYSTAL (NCT01510769) Phase 3 Trial[4][8]
[16]
e Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled study.

[8]

» Patient Population: Patients with tophaceous gout with a SUA >8.0 mg/dL (or 26.0 mg/dL if
on urate-lowering therapy) and at least one measurable target tophus.[15]

« Intervention: Following a 3-week run-in with febuxostat 80 mg daily, patients were
randomized to receive Lesinurad (200 mg or 400 mg) or placebo once daily in combination
with febuxostat 80 mg.[8]

e Primary Endpoint: The proportion of patients achieving a sUA level of <5.0 mg/dL at Month 6.
[4][15]

» Key Secondary Endpoint: The proportion of patients with complete resolution of at least one
target tophus by Month 12.[4][15]

o Safety Assessments: Comprehensive monitoring of adverse events and laboratory
parameters.[8]

Mandatory Visualization
Signaling Pathway of URAT1 Inhibition
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Caption: Mechanism of Action of Selective URAT1 Inhibitors.

Experimental Workflow for a URAT1 Inhibitor Clinical
Trial
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Caption: Typical Clinical Trial Workflow for a URAT1 Inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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